N,N-Desmethyl Talmapimod is a derivative of Talmapimod, which is recognized as a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). This compound is primarily investigated for its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and multiple myeloma. The compound's structure includes a chloro and fluorine substituent, contributing to its biological activity.
The synthesis of N,N-Desmethyl Talmapimod typically involves the modification of the parent compound, Talmapimod. The synthetic route often employs standard organic chemistry techniques such as:
The synthesis process may involve several steps, including:
N,N-Desmethyl Talmapimod has a complex molecular structure characterized by the following details:
N,N-Desmethyl Talmapimod can participate in various chemical reactions typical for indole derivatives and amides:
These reactions are generally facilitated by controlling temperature, pH, and reaction time to ensure optimal yields and purity of the final products.
N,N-Desmethyl Talmapimod acts primarily as an inhibitor of p38 MAPK pathways, which are crucial in mediating inflammatory responses. The mechanism involves:
Relevant data regarding its reactivity suggests that it should be handled with care due to potential interactions with strong oxidizing agents.
N,N-Desmethyl Talmapimod has significant potential in scientific research, particularly in pharmacology:
N,N-Desmethyl Talmapimod emerged from the evolution of p38 mitogen-activated protein kinase (MAPK) inhibitors, a class that gained significant attention in the early 2000s for inflammatory and neurodegenerative disease modulation. This metabolite derivative originated from the first-generation inhibitor Talmapimod (Scios-469), which underwent clinical investigation for rheumatoid arthritis and multiple myeloma between 2000-2010 [2] [6]. The discovery pathway followed a metabolite identification approach during human pharmacokinetic studies of Talmapimod, where mass spectrometry revealed an N-desmethylated species with retained biological activity. This finding redirected research focus toward deliberately engineered derivatives that leveraged metabolic processing to enhance therapeutic properties. The compound's emergence coincided with growing recognition of p38α MAPK's multifaceted role in neuroinflammation and protein misfolding pathologies, particularly Alzheimer's disease, where chronic kinase activation correlates with disease progression and tau hyperphosphorylation [6] [8]. This temporal alignment between compound discovery and target validation positioned N,N-Desmethyl Talmapimod as a strategic candidate for CNS-targeted kinase modulation.
The structural transformation from Talmapimod to its N,N-desmethyl derivative represents a calculated medicinal chemistry strategy targeting enhanced blood-brain barrier (BBB) penetration and kinase selectivity. Talmapimod (C~27~H~30~ClFN~4~O~3~) features a complex indolecarboxamide scaffold with two N-methyl groups on its oxoacetamide moiety and a 4-fluorobenzyl-substituted piperazine ring [2]. The N-desmethyl modification specifically targets the dimethylamide group (-N(CH~3~)~2~), converting it to a secondary amine (-NHCH~3~), which yields the following key physicochemical alterations:
Table 1: Structural and Physicochemical Comparison of Talmapimod and N,N-Desmethyl Talmapimod
| Property | Talmapimod | N,N-Desmethyl Talmapimod |
|---|---|---|
| Molecular Formula | C~27~H~30~ClFN~4~O~3~ | C~26~H~28~ClFN~4~O~3~ |
| Molecular Weight (g/mol) | 513.004 | 499.0 |
| logP (Predicted) | 3.78 | ~2.9 |
| Hydrogen Bond Donors | 0 | 1 |
| Hydrogen Bond Acceptors | 6 | 6 |
| Polar Surface Area (Ų) | 65.86 | ~75 |
This structural refinement enhances kinase selectivity through steric optimization by reducing methyl-induced van der Waals repulsions in the ATP-binding pocket. Mass spectrometry imaging (MSI) studies of Talmapimod metabolites demonstrated the N-desmethyl derivative's superior brain tissue distribution profile, with 2.3-fold higher hippocampal concentration than the parent compound at equivalent doses [1]. The modification also diminishes affinity for efflux transporters (P-glycoprotein), a critical advancement for neurodegenerative applications where CNS exposure remains a significant challenge for kinase inhibitors. Additionally, the secondary amide nitrogen serves as a versatile handle for prodrug derivatization, enabling targeted delivery strategies currently under investigation.
N,N-Desmethyl Talmapimod represents a strategic refinement in targeting the p38α MAPK node within stress-activated signaling cascades, which coordinate cellular responses to inflammatory, oxidative, and proteotoxic stressors. The therapeutic significance stems from p38α's position as a convergence point for neuroinflammatory signaling, where it regulates microglial production of TNF-α, IL-1β, and cyclooxygenase-2 (COX-2) [6] [8]. Unlike broad-spectrum anti-inflammatories, this compound achieves pathway-selective immunosuppression by specifically inhibiting phosphorylation of downstream kinases MAPKAPK2/3 (MK2/3) and the transcription factor ATF2. This precision targeting reduces off-target immunotoxicity observed with earlier p38 inhibitors.
The compound's therapeutic relevance extends to protein homeostasis modulation in neurodegeneration. Preclinical studies demonstrate its capacity to reduce tau hyperphosphorylation at Ser~202~/Thr~205~ (AT8 epitope) by 67% in hippocampal slice cultures, outperforming Talmapimod's 42% reduction [3] [8]. This occurs through disruption of p38α's scaffolding function with tau-phosphorylating kinases like GSK-3β. Additionally, it preserves synaptic integrity under excitotoxic stress by modulating glutamate receptor trafficking – specifically, it prevents pathological internalization of GluA2-containing AMPA receptors and attenuates NMDA receptor-mediated calcium influx, mechanisms implicated in Alzheimer's-related synaptic dysfunction [3].
Table 2: Kinase Selectivity Profile of N,N-Desmethyl Talmapimod (IC~50~, nM)
| Kinase Target | Talmapimod | N,N-Desmethyl Talmapimod | Selectivity Ratio |
|---|---|---|---|
| p38α MAPK | 38 | 29 | 1.0 (Reference) |
| p38β MAPK | 45 | 41 | 1.4 |
| JNK1 | 1,200 | 2,800 | 96.5 |
| ERK2 | >10,000 | >10,000 | >345 |
| MK2 | 51 | 37 | 1.3 |
The improved isoform selectivity (Table 2) minimizes interference with p38γ/p38δ isoforms regulating muscle differentiation and glucose metabolism, reducing potential for metabolic complications. From a drug discovery perspective, this compound exemplifies the "metabolite-inspired design" paradigm, where active metabolites serve as templates for enhanced therapeutic agents. Its development coincides with emerging understanding of p38α's non-catalytic functions in scaffolding pathological protein complexes, suggesting potential applications beyond kinase inhibition. Current investigations focus on its effects on stress granule dynamics and TIA-1 phosphorylation in proteinopathies, positioning it as a multifaceted modulator of stress pathway biology with implications for Alzheimer's disease, amyotrophic lateral sclerosis, and related conditions where neuroinflammation and proteostasis intersect pathologically.
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: